1-benzhydryl-4-bromo-1H-pyrazole
Description
1-Benzhydryl-4-bromo-1H-pyrazole is a brominated pyrazole derivative characterized by a benzhydryl (diphenylmethyl) substituent at the N1 position and a bromine atom at the C4 position of the pyrazole ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C16H13BrN2 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
1-benzhydryl-4-bromopyrazole |
InChI |
InChI=1S/C16H13BrN2/c17-15-11-18-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H |
InChI Key |
PEOMIDHKGAVXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Benzyl-4-bromo-1H-pyrazole
- Structural Differences : Substitution of benzhydryl with a benzyl group reduces steric bulk.
- Synthesis : Prepared via alkylation of 3,5-dimethylpyrazole with benzyl chloride, followed by bromination using NaCl in water/ethyl acetate .
- Key Properties :
- Molecular Weight: 237.1 g/mol (vs. ~353 g/mol for benzhydryl analog).
- Reactivity: The benzyl group may enhance solubility in polar solvents compared to the hydrophobic benzhydryl group.
- Applications : Used as a building block in medicinal chemistry, though less steric hindrance may limit its utility in targeted binding applications .
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- Structural Differences : Cyclopropylmethyl substituent introduces a small, rigid group.
- Synthesis : Commercial availability (CAS 1216152-26-9) suggests straightforward alkylation of pyrazole with cyclopropylmethyl bromide .
- Key Properties: Molecular Weight: 201.1 g/mol.
- Applications : Likely used in fragment-based drug discovery due to its compact structure .
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
- Structural Differences : Bromine at C5 and nitrile at C4.
- Synthesis : Bromination of 1-phenylpyrazole followed by cyanation.
- Key Properties :
- Molecular Weight: 247.1 g/mol.
- Electronic Effects: Nitrile group withdraws electron density, altering reactivity compared to the benzhydryl analog.
- Applications : Used in heterocyclic chemistry for constructing fused ring systems .
Comparative Analysis Table
Key Research Findings
- Electronic Effects : Bromine at C4 in pyrazoles acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), with reactivity modulated by N1 substituents .
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